molecular formula C44H53N3O17 B12769100 Pradimicin A butylamide CAS No. 133917-52-9

Pradimicin A butylamide

Cat. No.: B12769100
CAS No.: 133917-52-9
M. Wt: 895.9 g/mol
InChI Key: CHRWHHYWUUDVEP-UHFFFAOYSA-N
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Description

Overview of Pradimicins as Natural Products and Lectin Mimics

Pradimicins are a distinctive family of natural products produced by actinomycete bacteria, notably species of the genus Actinomadura. mdpi.comucc.ie Structurally, they are characterized by a dihydrobenzo[a]naphthacenequinone aglycone, which is substituted with a D-amino acid and a hexose (B10828440) sugar. nih.gov This unique chemical architecture underpins their significant biological activities, which include potent antifungal, antiviral, and antiparasitic properties. nii.ac.jpresearchgate.net

The primary mechanism of action for pradimicins involves their ability to function as lectin mimics. researchgate.net Lectins are carbohydrate-binding proteins, and pradimicins emulate this function by specifically recognizing and binding to D-mannose (Man) and D-mannopyranosides present in glycans. researchgate.netnih.gov This binding is dependent on the presence of calcium ions (Ca²⁺), a characteristic shared with C-type lectins. researchgate.net The antifungal effect of pradimicins is directly related to their affinity for mannan, a key component of fungal cell walls. jst.go.jp The interaction leads to the formation of a ternary complex involving the pradimicin molecule, a calcium ion, and mannose residues on the cell surface, ultimately disrupting the fungal cell membrane's integrity. nih.gov This specific targeting of mannose-containing glycans on pathogenic species makes the pradimicin family a subject of intense research interest. nii.ac.jpresearchgate.net

Historical Context and Evolution of Pradimicin Research

Research into pradimicins began with their discovery as potent, broad-spectrum antifungal compounds. nih.gov In the early 1990s, intensive studies focused on elucidating their novel mode of action, which led to the discovery of their lectin-like, calcium-dependent mannose-binding capabilities. nii.ac.jp Early preclinical and phase I clinical trials investigated their potential as therapeutic agents for systemic mycoses. nih.gov

A significant challenge that has shaped the trajectory of pradimicin research is the inherent tendency of these compounds, particularly the parent compound Pradimicin A (PRM-A), to form water-insoluble aggregates. nii.ac.jpresearchgate.net This propensity to aggregate, especially in the presence of Ca²⁺, has hampered their therapeutic development and complicated detailed structural and functional analyses. nii.ac.jpresearchgate.net Much of the subsequent research has therefore been dedicated to overcoming this limitation. A key hypothesis in early research was that the free carboxyl group in the D-alanine moiety of Pradimicin A was essential for the Ca²⁺-mediated complex formation. researchgate.net However, later studies involving the synthesis of ester and amide derivatives demonstrated that this position could be chemically modified, opening a new avenue for developing derivatives with improved physicochemical properties, such as reduced aggregation, while potentially retaining biological activity. jst.go.jpresearchgate.net

Academic Significance of Pradimicin A Butylamide as a Synthetic Derivative

This compound is a synthetic derivative of Pradimicin A, created by modifying the carboxyl group of the alanine (B10760859) moiety into a butylamide. nih.govontosight.ai Its academic significance lies in its role as a tool for understanding the structure-activity relationships (SAR) within the pradimicin family. The synthesis of various amide derivatives, including this compound, represents a strategic effort to mitigate the aggregation problems associated with the parent compound. nii.ac.jp

Research into these derivatives aimed to determine if the carboxyl group could be altered without losing the essential mannose-binding and antifungal capabilities. jst.go.jp Studies on a range of amide derivatives revealed that this modification is a promising strategy to develop less aggregative compounds. nii.ac.jpresearchgate.net While some amide derivatives, such as the N-methylamide and N,N-dimethylamide, retained antifungal activity comparable to Pradimicin A, research indicated that the butylamide derivative had significantly diminished activity. nih.gov This finding is crucial as it demonstrates that while the carboxyl group is not strictly essential, the nature of the substituent at this position is critical, with specific steric and electronic requirements influencing the compound's biological efficacy. nih.gov The study of this compound, in contrast to more active derivatives, thus provides valuable insights into the precise structural requirements for potent antifungal action in this class of compounds.

Research Findings on Pradimicin A Amide Derivatives

The synthesis of amide derivatives from Pradimicin A (PRM-A) was achieved through an ester-exchange reaction using PRM-A methyl ester and the corresponding amines. This research aimed to reduce the aggregation propensity of PRM-A while maintaining its biological function.

Table 1: Aggregation Properties of Pradimicin A Amide Derivatives This table shows the percentage of different pradimicin derivatives remaining in the supernatant after centrifugation in a Ca²⁺-containing buffer, indicating their relative aggregation. A higher percentage signifies lower aggregation.

CompoundConcentration (mM)% in Supernatant
Pradimicin A (PRM-A)0.21.1
Hydroxyethyl Amide (1)0.265.4
Methyl Amide (2)0.241.2
Dimethyl Amide (3)0.239.5
Hydroxamic Acid (4)0.297.4
Methoxy Amide (5)0.296.6
Methoxyethyl Amide (6)0.284.1
Weinreb Amide (7)0.299.1
Morpholino Amide (8)0.296.9
Data adapted from a 2022 study on the aggregation properties of PRM-A amide derivatives. nii.ac.jp

Table 2: Antifungal Activity of Pradimicin A and Selected Amide Derivatives This table presents the Minimum Inhibitory Concentration (MIC) of various pradimicin derivatives against the fungal pathogen Candida albicans. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMIC (μg/mL) vs. Candida albicans
Pradimicin A (PRM-A)3.1
Hydroxyethyl Amide (1)12.5
Methyl Amide (2)3.1
Dimethyl Amide (3)6.3
Hydroxamic Acid (4)3.1
Methoxy Amide (5)6.3
Methoxyethyl Amide (6)6.3
Weinreb Amide (7)>50
Morpholino Amide (8)>50
This compoundDiminished Activity nih.gov
Data adapted from a 2022 study on the antifungal activity of PRM-A amide derivatives. nii.ac.jp

Properties

CAS No.

133917-52-9

Molecular Formula

C44H53N3O17

Molecular Weight

895.9 g/mol

IUPAC Name

N-[1-(butylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide

InChI

InChI=1S/C44H53N3O17/c1-7-8-9-46-41(58)16(3)47-42(59)25-15(2)10-22-28(35(25)54)27-20(13-21-29(36(27)55)32(51)19-11-18(60-6)12-23(48)26(19)31(21)50)33(52)39(22)63-44-38(57)40(30(45-5)17(4)62-44)64-43-37(56)34(53)24(49)14-61-43/h10-13,16-17,24,30,33-34,37-40,43-45,48-49,52-57H,7-9,14H2,1-6H3,(H,46,58)(H,47,59)

InChI Key

CHRWHHYWUUDVEP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)NC(=O)C1=C(C2=C(C=C1C)C(C(C3=CC4=C(C(=C32)O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)OC6C(C(C(C(O6)C)NC)OC7C(C(C(CO7)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Microbial Origin of Pradimicins

Producing Organisms and Isolation Methods for Pradimicin-Family Compounds

Pradimicins are natural products synthesized by various species of actinomycetes, a group of Gram-positive bacteria known for their extensive secondary metabolism. mdpi.comnih.gov The primary producers belong to the genus Actinomadura. nih.govbioline.org.br The original producer of Pradimicin A, B, and C is Actinomadura hibisca strain P157-2 (ATCC 53557). amazonaws.commdpi.com Other producing organisms have been identified, including Actinomadura verrucosospora subsp. neohibisca E-40, a high-yield producer, and Actinomadura sp. AB1236, which produces the related benanomicin antibiotics. nih.govbioline.org.br More recently, new species such as Nonomuraea composti have been found to produce novel pradimicin analogs, like Pradimicin U. researchgate.net

Isolation of these compounds typically involves aerobic fermentation in nutrient-rich media. google.comgoogle.com For instance, A. hibisca P157-2 can be cultured in a production medium containing glucose, soybean meal, and yeast extract for several days. amazonaws.com Following fermentation, the pradimicins, which are predominantly found in the culture broth, are extracted. google.com A common method involves acidifying the culture supernatant and extracting the compounds using organic solvents like a mixture of n-butanol and methanol. amazonaws.com The crude extract is then concentrated and purified using various chromatographic techniques to yield the final products. amazonaws.com

Table 1: Selected Pradimicin-Producing Microorganisms

Producing Organism Compound(s) Produced Reference(s)
Actinomadura hibisca P157-2 (ATCC 53557) Pradimicins A, B, C amazonaws.commdpi.com
Actinomadura verrucosospora subsp. neohibisca E-40 Pradimicins nih.govnih.gov
Actinomadura sp. AB1236 (ATCC 55208) Benanomicins nih.govbioline.org.br
Actinomadura sp. TP-A0019 Pradimicin A nih.gov
Actinomadura sp. TP-A0020 Pradimicin S nih.gov
Nonomuraea composti sp. nov. (FMUSA5-5T) Pradimicin U researchgate.net

Genetic Characterization of Pradimicin Biosynthetic Gene Clusters

The complete biosynthetic gene cluster (BGC) for pradimicin production in Actinomadura hibisca P157-2 has been cloned and sequenced. amazonaws.comnih.gov It is localized on a 39-kb segment of DNA and contains 28 distinct open reading frames (ORFs). amazonaws.comnih.gov The involvement of this cluster in pradimicin synthesis was confirmed through gene inactivation experiments; disrupting the prmA and prmB genes abolished production. amazonaws.com

The cluster encodes all the necessary functions for antibiotic synthesis, including the type II PKS, tailoring enzymes (hydroxylases, methyltransferases, glycosyltransferases), enzymes for the synthesis of sugar precursors, and two putative ABC transporter genes (pdmR1, pdmR2) likely responsible for self-resistance. amazonaws.comresearchgate.net The organization and sequences of the genes show strong similarity to BGCs for other angucyclic antibiotics like rubromycin and fredericamycin. amazonaws.com

Strategies for Metabolic Engineering and Enhanced Production of Pradimicins in Research Settings

Metabolic engineering has been applied to enhance the production of pradimicins in their native producers. researchgate.netdntb.gov.ua One strategy involves increasing the supply of biosynthetic precursors. Since pradimicin is a polyketide derived from malonyl-CoA, overexpressing acetyl-CoA carboxylase (ACCase), the enzyme that produces malonyl-CoA, has been shown to be effective. amazonaws.com Disrupting the prmP3 gene, which encodes a component of the ACCase complex within the cluster, reduced pradimicin production, highlighting its importance. amazonaws.com Conversely, overexpression of the ACCase genes from Streptomyces coelicolor in A. hibisca successfully enhanced pradimicin production. researchgate.net

Another approach is the manipulation of regulatory genes. Overexpression of pleiotropic regulatory genes, such as afsR-sp from Streptomyces peuceticus, in A. hibisca has also been shown to increase the yield of pradimicins. researchgate.net Furthermore, combinatorial biosynthesis, which involves expressing tailoring enzymes in heterologous hosts or introducing genes from other pathways, has been used to generate novel pradimicin analogues. nih.govresearchgate.net For example, the relaxed substrate specificity of the D-alanine ligase PdmN has been used to create a D-serine-containing pradimicin derivative through directed biosynthesis. researchgate.net

Phylogenomic Analysis of Pradimicin-Producing Actinomycetes

The phylum Actinobacteria is a vast and diverse group of microorganisms renowned for producing secondary metabolites. nih.gov Pradimicin producers are found within specific genera of this phylum, primarily Actinomadura and, more recently discovered, Nonomuraea. nih.govresearchgate.net Phylogenetic analysis, traditionally based on 16S rRNA gene sequencing, places these genera within the broader class of Actinobacteria. nih.govresearchgate.net

Modern phylogenomic analysis, which compares conserved protein sets across whole genomes, provides a more robust framework for understanding the evolutionary relationships between these organisms. nih.gov For example, the characterization of strain FMUSA5-5T, which produces Pradimicin U, involved a detailed phylogenomic study. researchgate.net Based on analysis of 100 conserved bacterial single-copy genes, the strain was confirmed to be a novel species, Nonomuraea composti. researchgate.net Its genomic distinction from other Nonomuraea species was supported by low average nucleotide identity (ANI) and digital DNA–DNA hybridization (dDDH) values. researchgate.net Such analyses are crucial for microbial taxonomy and for bioprospecting, as they can reveal novel species with unique biosynthetic gene clusters and the potential to produce new bioactive compounds. microbiologyresearch.org The distribution of pradimicin-like BGCs across different actinomycete lineages suggests a complex evolutionary history of gene acquisition and diversification.

Molecular Mechanism of Action of Pradimicin Family Compounds

Structural and Functional Characterization of the Pradimicin-Calcium-Mannoside Ternary Complex

The biological activity of pradimicins is contingent upon the formation of a ternary complex composed of the pradimicin molecule, a D-mannoside, and a calcium ion. nih.govnih.gov This complex formation is the molecular basis of the compound's ability to target fungal cells. nih.govnih.gov Spectrophotometric sequence analysis has been instrumental in characterizing the stepwise assembly of this crucial supramolecular structure. nih.gov

Detailed studies have elucidated the stoichiometry of the ternary complex. The process begins with two pradimicin molecules forming a dimer bridged by a single Ca²⁺ ion through their carboxylate groups, creating a [PRM₂/Ca²⁺] complex. nih.govnih.gov This dimer then proceeds to bind mannose molecules in a stepwise fashion. nih.gov Initially, the dimer binds two mannose molecules with high affinity, forming a [PRM₂/Ca²⁺/Man₂] complex. This is followed by the binding of two additional mannose molecules with lower affinity to yield the ultimate [PRM₂/Ca²⁺/Man₄] complex. nih.gov These complexes can then assemble into larger, water-insoluble aggregates. nih.gov Quantitative analysis of precipitates formed by the water-soluble derivative BMY-28864 with methyl α-D-mannopyranoside and calcium confirmed a molar component ratio of approximately 2:4:1 (pradimicin:mannoside:calcium). nih.gov The binding events are accompanied by significant conformational changes, as evidenced by distinct shifts in the visible absorption spectrum at each step of the complex formation. nih.gov

Table 2: Stoichiometry of Pradimicin (PRM) Ternary Complex Formation
ComplexMolar Ratio (PRM : Ca²⁺ : Mannose)DescriptionSource
[PRM₂/Ca²⁺]2 : 1 : 0Initial complex formation of two pradimicin molecules with one calcium ion. nih.gov
[PRM₂/Ca²⁺/Man₂]2 : 1 : 2High-affinity binding of two mannose molecules to the initial complex. nih.gov
[PRM₂/Ca²⁺/Man₄]2 : 1 : 4Low-affinity binding of two additional mannose molecules to complete the complex. nih.govnih.govnih.gov

Spectroscopic and biophysical methods have been employed to quantify the binding affinity of pradimicins for various mannosides. As noted, the formation of the [PRM₂/Ca²⁺/Man₄] complex involves two distinct binding affinities: a high-affinity binding for the first two mannose molecules and a lower-affinity binding for the subsequent two. nih.gov

Spectroscopic titration experiments with the pradimicin derivative BMY-28864 provided quantitative estimates of these interactions. The binding affinity is influenced by the complexity of the carbohydrate. For instance, the concentration of monosaccharides and disaccharides required to induce half the maximum absorbance change was significantly higher than that required for more complex oligosaccharides, indicating a higher affinity for larger glycan structures. nih.gov Solid-state NMR spectroscopy has also been a powerful tool, overcoming the challenges posed by the aggregate-forming propensity of pradimicins, to investigate the geometry of the primary mannose binding site. nih.gov This analysis revealed that the C2-C4 region of the mannose sugar is in close contact with the primary binding site of Pradimicin A. nih.gov

Table 3: Binding Affinity Data for Pradimicin BMY-28864
LigandConcentration for Half-Maximal Absorbance Change (Approx.)Source
Mono- and Di-mannosides10 mM nih.gov
Trimannoside and Man₉GlcNAc₂-Asn1.5 mM nih.gov
Calcium (Ca²⁺)15 µM nih.gov

Downstream Cellular and Subcellular Effects Mediated by Mannose Binding

The specific binding of pradimicins to mannose residues on the fungal cell surface and the subsequent formation of the ternary complex trigger critical downstream events that compromise cell viability. nih.govnih.gov This interaction leads to a disruption of the fungal cell membrane's integrity. nih.govnih.gov A primary effect observed in Candida albicans is the rapid leakage of intracellular potassium (K⁺) ions, a key indicator of membrane perturbation, which ultimately leads to cell death. nih.govnih.gov Studies using protoplasts (fungal cells with their cell walls removed) demonstrated that they undergo rapid lysis when treated with Pradimicin A, confirming that the primary target of action following cell wall binding is the plasma membrane. nih.gov Beyond membrane disruption, pradimicin derivatives have also been shown to induce programmed cell death, or apoptosis. This has been observed in the yeast Saccharomyces cerevisiae through the accumulation of reactive oxygen species and in human U937 cells, where characteristic apoptotic features like DNA fragmentation were noted. nih.govnih.gov

Disruption of Fungal Cell Membrane Integrity

The primary action of pradimicin compounds begins with their binding to the fungal cell surface, which leads to a catastrophic loss of cell membrane integrity. This process is initiated by the specific recognition of mannan, a polysaccharide rich in mannose residues, which is an abundant component of the outer layer of the fungal cell wall.

The mechanism involves the formation of a ternary complex, a molecular assembly consisting of the pradimicin molecule, a calcium ion (Ca2+), and a D-mannoside residue from the fungal mannoprotein. nih.gov This interaction is not a simple binding event but a complex formation that perturbs the structure of the cell envelope. jst.go.jp Studies on pradimicin derivatives demonstrate that this complex formation is the critical first step that triggers a cascade of events leading to cell death. nih.gov The binding of pradimicin to the cell surface and the subsequent formation of this complex physically disrupt the architecture of the cell wall, which in turn compromises the underlying plasma membrane, leading to a loss of its structural and functional integrity. nih.govjst.go.jp Protoplasts of Candida albicans, which lack a cell wall, are rapidly lysed by pradimicin A, suggesting a direct action on the plasma membrane that ultimately leads to cell death. jst.go.jp

Induction of Ion Permeability and Potassium Leakage

A direct and immediate consequence of the pradimicin-induced membrane disruption is a rapid increase in ion permeability. This leads to the uncontrolled leakage of essential intracellular ions, most notably potassium (K+). jst.go.jp Research has established a clear cause-and-effect relationship between the binding of pradimicin compounds to the fungal cell wall and the subsequent induction of potassium leakage. nih.gov

This loss of intracellular potassium is a key indicator of membrane damage and is a critical factor in the fungicidal action of the antibiotic. The efflux of potassium disrupts the electrochemical gradient across the fungal cell membrane, which is vital for numerous cellular processes, including nutrient transport and the maintenance of intracellular pH. The failure to maintain this ionic homeostasis is a severe cellular stress that contributes directly to cell death. The potassium leakage induction test is a standard method used to confirm this aspect of the pradimicin mechanism of action. sigmaaldrich.com

Interference with Glycan-Dependent Pathogen Processes

The mechanism of pradimicins is fundamentally based on their ability to act as carbohydrate-binding agents, or lectin mimics. nih.gov Unlike protein-based lectins, pradimicins are small molecules that can recognize and bind to specific sugar structures. Their primary target is the D-mannose residues found in the mannoproteins of the fungal cell wall. jst.go.jpnih.gov

This interaction represents a direct interference with glycan-dependent processes essential for the pathogen. The cell wall mannoproteins are crucial for maintaining cell shape, regulating permeability, and mediating interactions with the environment, including adhesion to host cells. By binding to these glycans, pradimicins effectively disrupt these vital functions. The formation of the pradimicin-calcium-mannoside complex is the foundational event that not only damages the cell membrane but also interferes with the broader physiological roles of these surface glycoproteins. nih.govnih.gov This targeted binding to glycans is also the basis for the observed antiviral activity of some pradimicins against enveloped viruses, such as HIV, where they bind to the highly glycosylated envelope proteins like gp120. kuleuven.be

Molecular Basis of Biological Selectivity and Target Specificity

The therapeutic potential of any antimicrobial agent rests on its ability to selectively target the pathogen with minimal effect on the host. The pradimicin family exhibits a high degree of selectivity for fungal cells over mammalian cells, and the basis for this specificity is well understood at the molecular level.

The primary determinant of this selectivity is the specific molecular recognition of terminal D-mannoside residues on the fungal cell surface. nih.govnih.gov These structures are abundant on fungal cells but are not present in the same manner on the surface of mammalian cells, providing a distinct molecular target. Pradimicins have demonstrated the ability to discriminate mannose from other common monosaccharides, highlighting their high specificity. nih.gov

The requirement of a calcium ion for the formation of the stable ternary complex adds another layer of specificity to the interaction. nih.govnih.gov Spectrophotometric studies have revealed that the binding process is a sequential, two-phased reaction. The pradimicin derivative first recognizes and binds to the D-mannopyranoside, after which this conjugate reacts with calcium to form the stable ternary complex. nih.gov This intricate, multi-component binding requirement ensures that the interaction is not random but highly specific to the target structure on the fungal cell, thereby minimizing off-target effects and contributing to the biological selectivity of the compound.

Derivatization Strategies and Synthetic Methodologies for Pradimicin a Butylamide

Semi-synthetic Approaches to Pradimicin Analogs

Semi-synthesis is a powerful strategy that leverages the complex, naturally produced scaffold of a parent molecule, like Pradimicin A, to create novel derivatives. This approach is often more efficient than total synthesis for structurally intricate molecules. The core principle involves using the natural product as an advanced starting material, followed by a series of chemical reactions to modify specific functional groups.

The general workflow for creating semi-synthetic Pradimicin analogs involves:

Isolation and Purification: Pradimicin A is first isolated from fermentation broths of microorganisms like Actinomadura hibisca.

Protection of Reactive Groups: To ensure site-specific modifications, certain reactive functional groups on the molecule are temporarily "protected" using chemical protecting groups.

Chemical Modification: The desired chemical transformations are carried out on the unprotected sites of the molecule.

Deprotection: The protecting groups are removed to yield the final analog.

This methodology allows for the rapid generation of a library of analogs, which can be screened for improved properties. For instance, a semi-synthetic approach was developed to create novel analogs of occidiofungin, another natural product, by oxidative cleavage followed by reductive amination, a technique that could be applied to modify Pradimicin's structure. frontiersin.org Combinatorial biosynthesis, which involves genetically engineering the producing organism to incorporate different building blocks, represents another advanced approach to generating novel analogs. nih.gov

Chemical Synthesis of Pradimicin A Butylamide and Other Amide Derivatives

The synthesis of this compound and other related amide derivatives primarily involves the modification of the carboxylic acid group within the D-alanine side chain of the parent molecule. Research has demonstrated that the free carboxyl group can be converted into various amides without significantly impairing the compound's intrinsic antifungal activity. nih.gov

The general synthesis of an amide derivative, such as this compound, from the D-alanine moiety proceeds through a standard amidation reaction. This typically involves:

Activation of the Carboxylic Acid: The carboxyl group of Pradimicin A is activated to make it more reactive. This can be achieved using a variety of coupling agents common in peptide synthesis.

Nucleophilic Attack: The activated carboxyl group is then reacted with the desired amine (in this case, butylamine). The nitrogen atom of the amine acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of the Amide Bond: This reaction results in the formation of a stable amide bond, yielding the final product, this compound.

This versatile method allows for the synthesis of a wide array of amide derivatives by simply varying the amine used in the second step. sphinxsai.comderpharmachemica.com

The D-alanine side chain of Pradimicin A is a critical site for modification to explore structure-activity relationships. A key strategy involves the synthesis of "alanine-exchanged" analogs. nih.gov This is accomplished by first chemically cleaving the original D-alanine moiety from the Pradimicin core to produce pradimic acid. This intermediate can then be coupled with a variety of other amino acids or their equivalents to generate a diverse library of analogs. nih.gov

Studies have shown that substituting D-alanine with other D-α-amino acids generally retains the antifungal activity of the parent compound. This indicates a degree of tolerance for structural changes at this position, making it a valuable target for derivatization. nih.gov

Table 1: Examples of D-Alanine Side Chain Modifications and Their Impact

Original MoietyModified MoietySynthesis ApproachReference
D-AlanineOther D-α-Amino AcidsCoupling of pradimic acid with the new amino acid. nih.gov
D-Alanine CarboxylVarious AmidesActivation of the carboxyl group followed by reaction with a primary or secondary amine. nih.gov
D-Alanine Carboxyl2-HydroxyethylamideStandard amidation reaction using 2-aminoethanol. acs.org

The C4'-amino group on the sugar moiety of Pradimicin is another key position for chemical modification. The introduction of various alkyl and acyl groups at this site has been extensively explored to modulate the compound's physicochemical properties, including its solubility and biological activity. nih.govjst.go.jp

The primary synthetic route to achieve these modifications involves a two-step process:

Trimethylsilylation: The Pradimicin molecule is first treated with a silylating agent to protect the hydroxyl groups.

Condensation: The silylated intermediate is then condensed with an appropriate alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acid chloride or anhydride) to introduce the desired group at the C4'-N position. nih.govnih.gov

This strategy has successfully been used to synthesize a range of 4'-N-alkyl and 4'-N-acyl derivatives. nih.govjst.go.jp Additionally, other modifications at this position, such as the synthesis of 4'-N-cyano and 4'-deamino-4'-guanidino derivatives, have been achieved through similar multi-step synthetic sequences. nih.gov

The aglycone, the non-sugar core of the Pradimicin molecule, provides another scaffold for chemical modification. However, modifications to this part of the molecule are often more challenging and can lead to a loss of biological activity. nih.gov Extensive research on modifying various sites of the aglycone of Pradimicin A revealed that the C-11 position is the most amenable to chemical changes without abolishing the compound's antifungal properties. nih.gov

Derivatization at this position was explored more readily using the 11-OH derivative of Pradimicin T1, which is more easily accessible. From this precursor, various analogs were synthesized. Notably, the 11-demethoxy derivative of Pradimicin A, as well as the 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1, demonstrated promising antifungal activity comparable to the parent Pradimicin A. nih.gov

Table 2: Summary of C-11 Aglycone Modifications and Resulting Activity

Parent CompoundModification at C-11Resulting Antifungal ActivityReference
Pradimicin ADemethoxyComparable to Pradimicin A nih.gov
Pradimicin T1O-ethylComparable to Pradimicin A nih.gov
Pradimicin T1O-fluoroethylComparable to Pradimicin A nih.gov

Methodologies for Improving Water Solubility and Stability of Pradimicin Derivatives for Research Applications

A significant limitation of natural Pradimicins is their tendency to form aggregates in aqueous media, which complicates their practical application in research and clinical settings. acs.orgbohrium.com Consequently, a major focus of derivatization has been to enhance water solubility and stability.

Several successful strategies have been developed:

N-Alkylation: The introduction of N,N-dimethyl groups via reductive alkylation of Pradimicins A, E, and FA-2 has been shown to significantly improve water solubility and tolerance in animal models. nih.gov

Modification at the C4'-Position: Synthesizing derivatives with 4'-N-carboxyl substituted alkyl groups or a 4'-N-formyl group has been shown to retain antifungal activity while greatly improving water solubility. nih.govjst.go.jp The 4'-N-cyano derivative of Pradimicin C also exhibited good water-solubility. nih.gov

Amide Formation: Converting the carboxylic acid of the D-alanine side chain into specific amides can effectively suppress the aggregation that plagues the parent compounds. The 2-hydroxyethylamide derivative of Pradimicin A (PRM-EA), for example, shows little aggregation in neutral aqueous media while retaining its binding specificity for D-mannose. acs.org This approach is based on disrupting the salt bridge interactions that are thought to cause aggregation. bohrium.com

Use of Co-solvents and Complexation Agents: General pharmaceutical techniques for solubility enhancement, such as the use of co-solvents (e.g., propylene glycol, ethanol), complexation with cyclodextrins, or the formation of micelles with surfactants, can also be applied to improve the solubility of Pradimicin derivatives for research purposes. ijpca.orgijmsdr.orgbrieflands.com

Spectroscopic and Chromatographic Characterization of Synthesized Derivatives

The structural confirmation and purity assessment of newly synthesized this compound and other derivatives rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise chemical structure of the synthesized analogs. mdpi.comresearchgate.net Changes in the chemical shifts compared to the parent compound confirm that the desired modification has occurred at the intended site. For example, the formation of an amide bond can be confirmed by the appearance of a characteristic signal for the amide proton (N-H) in the ¹H NMR spectrum. derpharmachemica.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact molecular weight of the new derivative, confirming its elemental composition. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing further structural information that helps to pinpoint the location of the modification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the synthesis of an amide derivative would be supported by the appearance of characteristic absorption bands for the amide C=O stretch and N-H bend. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic chromophore of the benzo[a]naphthacenequinone core of Pradimicins gives a distinct UV-Vis absorption spectrum. This technique is useful for monitoring the interaction of derivatives with targets like mannose, as binding can induce shifts in the absorption peaks. oup.comnih.gov

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to assess the purity of the synthesized derivatives and to separate them from starting materials and byproducts. Reversed-phase C18 columns are commonly used with a gradient elution system, often consisting of aqueous acetonitrile with additives like ammonium acetate or acetic acid. nih.govkorea.ac.kr The purity is determined by the percentage of the total peak area that corresponds to the desired product.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is highly effective for analyzing complex mixtures and identifying various Pradimicin analogs produced in fermentation broths or synthetic reactions. nih.govkorea.ac.kr

Table 3: Analytical Techniques for the Characterization of Pradimicin Derivatives

TechniquePurposeInformation Obtained
¹H and ¹³C NMRStructural ElucidationPrecise atom connectivity, confirmation of modification site.
Mass SpectrometryMolecular Weight and Formula DeterminationExact mass, elemental composition, structural fragments (MS/MS).
Infrared SpectroscopyFunctional Group IdentificationPresence of key bonds (e.g., C=O, N-H in amides).
UV-Vis SpectroscopyElectronic Structure AnalysisConfirmation of the core chromophore, monitoring of binding interactions.
HPLCPurity Assessment and SeparationQuantifies purity, separates components of a reaction mixture.

Biological Activities of Pradimicin a Butylamide and Pradimicin Family Compounds in Research Models

Antifungal Activities in In Vitro and Experimental Animal Models

Pradimicin A butylamide and related compounds, known as pradimicins, have demonstrated significant antifungal properties in a variety of research settings. These compounds exhibit a unique mechanism of action, which involves a calcium-dependent binding to the mannose residues of glycoproteins on the fungal cell surface. This interaction disrupts the integrity of the fungal cell membrane, leading to cell death. nih.govresearchgate.net This mechanism confers a broad spectrum of activity and makes cross-resistance with existing azole and polyene antifungals unlikely. amazonaws.com

Research has established that pradimicins possess broad-spectrum antifungal activity against a wide array of clinically relevant fungal pathogens. nih.govnih.gov In vitro studies have confirmed the efficacy of these compounds against various species of Candida, Cryptococcus neoformans, and Aspergillus. nih.govnih.gov For instance, the pradimicin derivative BMS-181184 showed potent activity against 167 strains of yeasts, with Minimum Inhibitory Concentrations (MICs) for 97% of the isolates being ≤8 µg/mL. nih.gov The majority of these MICs ranged from 2 to 8 µg/mL for Candida spp., Cryptococcus neoformans, and others. nih.gov

The activity extends to filamentous fungi, including Aspergillus fumigatus, where MICs were also found to be ≤8 µg/mL for most strains tested. nih.gov Pradimicins have also shown effectiveness against dematiaceous molds and Zygomycetes. nih.gov However, some species, such as Aspergillus niger, Aspergillus flavus, and Fusarium spp., have demonstrated lower susceptibility, with higher MIC values (≥16 µg/mL). nih.gov

In experimental animal models, pradimicins have shown therapeutic efficacy. Pradimicin A was effective in treating systemic infections with Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in both normal and immunocompromised mice. nih.gov Further studies using a rabbit model of invasive pulmonary aspergillosis found the derivative BMS-181184 to be at least as effective as amphotericin B in promoting survival and reducing tissue injury. nih.gov

In Vitro Antifungal Activity of Pradimicin Derivative BMS-181184
Fungal GenusSpeciesNumber of StrainsMIC Range (µg/mL)
Candidaspp.167 (combined with other yeasts)≤8 (for 97% of strains)
Cryptococcusneoformans167 (combined with other yeasts)≤8 (for 97% of strains)
AspergillusfumigatusNot specified≤8
Aspergillusniger, flavusNot specified≥16
Dermatophytesspp.26≤8 (for 89% of strains)
Zygomycetesspp.Not specified≥16

A significant finding in the study of pradimicins is their activity against fungal strains that have developed resistance to other classes of antifungal drugs. Research has shown that Candida albicans strains resistant to 5-Fluorocytosine and various azole antifungals remain susceptible to pradimicin A. nih.gov This suggests that the unique mechanism of action of pradimicins, targeting cell wall mannans, circumvents the common resistance mechanisms that affect other antifungal agents. amazonaws.com This lack of cross-resistance highlights the potential of pradimicin-family compounds for treating infections caused by multidrug-resistant fungi. nih.gov

The in vitro antifungal efficacy of pradimicin-family compounds is primarily evaluated using standardized methodologies established by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC): The most common method is the broth dilution assay, which determines the MIC. nih.gov This technique involves preparing serial dilutions of the antifungal agent in a liquid growth medium, which are then inoculated with a standardized concentration of the target fungus. youtube.com After an incubation period (typically 24 to 48 hours), the MIC is recorded as the lowest concentration of the compound that results in a significant reduction in fungal growth, often defined as a 50% reduction in turbidity compared to a drug-free control. nih.govyoutube.com Many studies on pradimicins have utilized broth macrodilution or microdilution methods to establish MIC values. nih.govnih.gov

Zone of Inhibition (ZOI): Another established technique for assessing antifungal activity is the agar-based disk diffusion assay, which measures the zone of inhibition (ZOI). nih.gov In this method, an agar (B569324) plate is uniformly inoculated with the test fungus. website-files.com A filter paper disc containing a known amount of the antifungal agent is then placed on the surface. website-files.com During incubation, the agent diffuses into the agar, and if it is effective, it inhibits fungal growth, creating a clear area or "zone of inhibition" around the disc. website-files.com The diameter of this zone is measured in millimeters to quantify the compound's activity. mdpi.com The activity of the pradimicin derivative BMS-181184 has been shown to be minimally affected by the choice between agar and broth-based testing methods. nih.gov

Additionally, the Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus, is often determined as a subsequent step to the MIC assay by subculturing the clear wells onto drug-free agar. amazonaws.comnih.gov

Antiviral Activities in Cellular and Glycan-Recognition Models

Pradimicin-family compounds have been identified as a novel class of carbohydrate-binding agents (CBAs) with potent antiviral properties. nih.gov Their activity is directed against enveloped viruses that feature highly glycosylated surfaces, a characteristic that the compounds exploit to inhibit viral infection. nih.govnih.gov

Human Immunodeficiency Virus (HIV): Pradimicin A has demonstrated selective inhibitory activity against diverse strains of HIV-1. nih.gov It is effective at non-toxic concentrations and acts as a true virus entry inhibitor. nih.gov In cell culture models, Pradimicin A was shown to inhibit the cytopathic effects induced by the virus at 50% effective concentrations (EC₅₀) between 3.3 and 4.8 µM. nih.gov

Coronaviruses: More recent research has highlighted the potential of Pradimicin A as an inhibitor of coronaviruses. It has been shown to effectively inhibit Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) infection in vitro. amazonaws.com This activity is directly linked to its ability to recognize and bind to the N-glycans present on the viral surface, establishing it as a candidate for a glycan-targeting SARS-CoV-2 entry inhibitor. amazonaws.com

Hepatitis C Virus (HCV): While direct experimental data on pradimicins against HCV is limited, their established mechanism of action suggests potential efficacy. As carbohydrate-binding agents that target glycosylated viral envelopes, it is proposed that flaviviruses, the family to which Hepatitis C virus belongs, may be susceptible to their inhibitory effects. nih.gov

The antiviral mechanism of pradimicins is centered on their ability to act as nonpeptidic lectin mimics, recognizing and binding to specific carbohydrate structures on viral envelope glycoproteins. nih.govnih.gov This interaction physically masks the glycans, preventing the virus from completing the early stages of its life cycle.

Virus Entry Inhibition: Time-of-addition studies have confirmed that Pradimicin A acts as a virus entry inhibitor. nih.gov For HIV, it specifically interacts with the viral envelope glycoprotein (B1211001) gp120. nih.gov By binding to the high-mannose glycans on this protein, Pradimicin A prevents the virus from attaching to and entering host cells. nih.gov This mechanism effectively halts the infection at its earliest stage.

Glycan Recognition and Masking: The binding is highly specific. Research on SARS-CoV-2 demonstrated that Pradimicin A preferentially binds to the branched oligomannose motifs of N-glycans by simultaneously recognizing two terminal mannose residues. amazonaws.com This binding is attenuated in the presence of mannan, confirming that the antiviral effect is due to the interaction with these specific mannose-containing glycans. amazonaws.com This glycan masking prevents the viral proteins from performing their function in cell entry, thereby neutralizing the virus particle. amazonaws.comnih.gov

Antiparasitic Activities in Experimental Models

Pradimicin-family compounds have demonstrated notable activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). In vitro evaluations of Pradimicin A, Pradimicin S, and other derivatives against the bloodstream forms of T. brucei revealed potent trypanocidal effects.

All tested pradimicins exhibited 50% effective concentration (EC₅₀) values in the low micromolar range. Pradimicin A and Pradimicin S, which preferentially bind to α(1,2) mannose residues, were identified as the most active compounds in these assays. This activity highlights a potential therapeutic avenue based on targeting the parasite's surface glycoproteins. The variant surface glycoprotein (VSG) coat of T. brucei is essential for its survival and immune evasion, and its N-glycans appear to be a critical target for the pradimicin class of molecules.

CompoundTarget OrganismReported In Vitro Activity
Pradimicin ATrypanosoma brucei (bloodstream form)EC₅₀ in the low micromolar range.
Pradimicin STrypanosoma brucei (bloodstream form)EC₅₀ in the low micromolar range; among the most active tested.
BMY28864Trypanosoma brucei (bloodstream form)EC₅₀ in the low micromolar range.
PRM-FSTrypanosoma brucei (bloodstream form)EC₅₀ in the low micromolar range.
PRM-FA-1Trypanosoma brucei (bloodstream form)EC₅₀ in the low micromolar range.
BMS181184Trypanosoma brucei (bloodstream form)EC₅₀ in the low micromolar range.

The mechanism underlying the trypanocidal activity of pradimicins involves the disruption of fundamental cellular processes in T. brucei. Research has shown that these carbohydrate-binding agents induce parasite lysis by perturbing both endocytosis and cytokinesis.

By binding to the carbohydrate moieties of glycoproteins on the parasite's surface, such as the VSG, pradimicins interfere with the normal functioning of the flagellar pocket, which is the sole site for endocytosis and exocytosis in trypanosomes. This disruption leads to pronounced defects in the endocytic pathway. Furthermore, the compounds induce a failure in cytokinesis, the process of cell division. The combined effect of inhibiting these vital cellular functions leads to a cytocidal effect, ultimately killing the parasite.

Other Emerging Biological Activities in Non-Clinical Research

Beyond their established antifungal and antiviral properties, recent non-clinical research has uncovered a broader spectrum of antimicrobial activities for the pradimicin family of compounds.

Emerging research has identified activity of the pradimicin family against Mycobacterium tuberculosis. A recently discovered compound, Pradimicin U, was evaluated for its antitubercular properties against the M. tuberculosis H37Ra strain. nih.gov The study reported a Minimum Inhibitory Concentration (MIC) value of 25.0 µg/mL, indicating potential for this class of compounds in the development of new anti-TB agents. nih.gov

The scope of pradimicins' antiparasitic action has been found to include anti-malarial activity. The novel compound Pradimicin U was tested against a multidrug-resistant K1 strain of Plasmodium falciparum, the deadliest malaria parasite. nih.gov The results demonstrated anti-malarial activity with a 50% inhibitory concentration (IC₅₀) value of 3.65 µg/mL. nih.gov This finding suggests that the pradimicin scaffold may be a valuable starting point for the development of new drugs to combat drug-resistant malaria. nih.gov

Anti-Cancer Activity in Cancer Cell Lines (e.g., human small cell lung cancer)

While research specifically detailing the anti-cancer activity of this compound is limited in publicly available literature, studies on closely related compounds within the pradimicin family have demonstrated notable cytotoxic and antineoplastic effects in various cancer cell lines. These findings provide a foundation for understanding the potential anti-cancer applications of pradimicin derivatives.

Research has shown that pradimicins can exhibit anti-cancer properties through mechanisms such as inducing DNA damage, triggering cell cycle arrest, and promoting apoptosis (programmed cell death). nih.gov

Detailed Research Findings

A derivative designated as Pradimicin-IRD has been shown to possess cytotoxic activity against a panel of five human colon cancer cell lines. nih.gov This activity was observed to be significant, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. Notably, non-tumor fibroblast cells were found to be significantly less sensitive to the treatment, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism of action for Pradimicin-IRD in the HCT 116 colorectal cancer cell line was found to involve the induction of DNA damage, cell cycle arrest, and apoptosis. nih.gov

Another member of the family, Pradimicin S , along with its parent compound Pradimicin A , has been evaluated for cytostatic activity against several human cancer cell lines. nih.gov These compounds were assessed for their ability to inhibit the proliferation of T-lymphocytic cells (C8166, Molt4/C8, CEM), cervical carcinoma cells (HeLa), colon carcinoma cells (CaCo-2), and glioblastoma cells (U87). nih.gov The concentration required to inhibit tumor cell proliferation by 50% (CC50) was determined for these compounds. nih.gov

The broader class of pradimicins has been recognized for its potential as antineoplastic agents. nih.govnih.gov The core structure of pradimicins, characterized by a dihydrobenzo[a]naphthacenequinone aglycone, provides a scaffold for the development of derivatives with potential therapeutic applications. nih.gov

Interactive Data Tables

Table 1: Cytotoxic Activity of Pradimicin-IRD in Human Colon Cancer Cell Lines

Cell LineCancer TypeKey FindingsReference
HCT 116Colorectal CarcinomaInduced DNA damage, cell cycle arrest, and apoptosis. nih.gov
HT-29Colorectal AdenocarcinomaSensitive to treatment with IC50 in the micromolar range. nih.gov
SW480Colorectal AdenocarcinomaSensitive to treatment with IC50 in the micromolar range. nih.gov
Caco-2Colorectal AdenocarcinomaSensitive to treatment with IC50 in the micromolar range. nih.gov
Additional unspecified colon cancer cell lineColon CancerSensitive to treatment with IC50 in the micromolar range. nih.gov

Table 2: Cytostatic Activity of Pradimicin A and Pradimicin S in Various Human Cancer Cell Lines

CompoundCell LineCell TypeActivity MeasuredReference
Pradimicin AC8166, Molt4/C8, CEMT-lymphocyticCytostatic (CC50) nih.gov
Pradimicin AHeLaCervical CarcinomaCytostatic (CC50) nih.gov
Pradimicin ACaCo-2Colon CarcinomaCytostatic (CC50) nih.gov
Pradimicin AU87GlioblastomaCytostatic (CC50) nih.gov
Pradimicin SC8166, Molt4/C8, CEMT-lymphocyticCytostatic (CC50) nih.gov
Pradimicin SHeLaCervical CarcinomaCytostatic (CC50) nih.gov
Pradimicin SCaCo-2Colon CarcinomaCytostatic (CC50) nih.gov
Pradimicin SU87GlioblastomaCytostatic (CC50) nih.gov

Advanced Research Methodologies in Pradimicin a Butylamide Investigation

Advanced Spectroscopic and Structural Elucidation Techniques (e.g., Solid-State NMR, X-ray Crystallography)

The precise mechanism by which pradimicins recognize and bind to D-mannose is fundamental to their biological activity. Elucidating the three-dimensional structure of the pradimicin complex has been a significant challenge due to the tendency of these molecules to form water-insoluble aggregates. nih.gov To overcome this, researchers have employed a combination of advanced analytical techniques.

A pivotal breakthrough in understanding the structure of the pradimicin dimer, which is essential for its D-mannose binding, was achieved through a combination of X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nii.ac.jp For the crystallographic analysis, a water-soluble derivative, BMY-28864, was used to form X-ray quality crystals of the [PRM2/Ca2+] complex. nii.ac.jp

Solid-state NMR has been particularly valuable in studying pradimicin A. It allows for analysis in the solid state, circumventing the aggregation issue that complicates solution-based NMR. nih.gov Techniques such as rotational-echo double resonance (REDOR) and frequency selective REDOR (FSR) were used with a surrogate probe (¹¹¹Cd²⁺ for Ca²⁺) to investigate the calcium binding site. nih.gov These experiments revealed that the metal ion binds at the anthraquinone moiety, which was contrary to earlier hypotheses. nih.gov This structural insight is critical for understanding how the molecule presents itself for carbohydrate recognition. nii.ac.jpnih.gov The combination of these powerful techniques provided a reliable model of the Ca²⁺-mediated pradimicin dimer, which in turn allowed for an accurate estimation of the D-mannose binding mode. nii.ac.jp

Glycobiology Research Tools and Applications Utilizing Pradimicins

Pradimicins represent a unique class of natural products that can specifically bind to D-mannose, making them highly promising as research tools in the field of glycobiology. nih.gov Their ability to act as "lectin mimics" offers advantages over traditional protein-based lectins, which can be limited by immunogenicity, stability, and manufacturing costs. nih.gov However, the practical application of pradimicins was initially hampered by their strong tendency to aggregate in aqueous solutions. acs.org

A key strategy to overcome the aggregation problem was chemical derivatization, particularly through amide formation. nih.gov Creating amide derivatives, such as the 2-hydroxyethylamide of Pradimicin A (PRM-EA), was shown to suppress aggregation in neutral aqueous media while retaining the specific binding affinity for D-mannose. acs.org This breakthrough paved the way for the development of functional probes.

An azide-functionalized derivative (PRM-Azide) was synthesized, which could be conjugated with a fluorophore like tetramethylrhodamine. nii.ac.jp This fluorescent probe successfully stained the cell wall mannans of Candida rugosa, and this staining was competitively inhibited by the presence of mannans, confirming the specificity of the interaction. nih.govnii.ac.jp This demonstrated the potential of pradimicin derivatives as tools for the fluorescent labeling of mannose-containing glycans on cell surfaces. nih.gov Further applications are envisioned, such as developing pradimicin-conjugated agarose or magnetic beads that could be used as affinity reagents for the purification and enrichment of glycoproteins, exosomes, or viral particles that contain mannose. nih.gov

The specificity of pradimicins for terminal D-mannose residues makes them valuable reagents for glycan array analysis. nih.gov Glycan arrays are powerful tools for profiling the specificities of glycan-binding proteins and antibodies. sinica.edu.tw Pradimicin-based probes can be used to interrogate these arrays to identify and characterize mannose-containing glycans. nih.gov Binding assays have shown that pradimicins preferentially bind to the branched oligomannose motifs found in N-glycans, with affinity being dependent on the number of terminal mannose residues. nih.govnih.gov This selectivity allows researchers to distinguish between different types of N-glycans, such as high-mannose, hybrid, and complex types. For instance, the PRM-EA derivative was found to be sensitive to glycoproteins with high-mannose and hybrid-type N-glycans but not those with complex-type glycans. acs.org This level of specificity is valuable in glycomic studies to analyze changes in glycosylation patterns associated with various physiological and pathological states. creative-proteomics.com

High-Throughput Screening Assays for Biological Activity

Evaluating the biological activity of pradimicin A butylamide and other derivatives requires robust and standardized high-throughput screening methods. These assays are essential for determining the spectrum of activity and potency against various pathogens.

The antifungal spectrum of pradimicin derivatives is typically determined using standardized protocols to ensure reproducibility and comparability of data. The broth macrodilution reference method recommended by the National Committee for Clinical Laboratory Standards (NCCLS) is a commonly used protocol. nih.gov This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism being tested. biomerieux.com After an incubation period, the samples are examined for microbial growth. biomerieux.com The activity of pradimicin derivatives has been shown to be minimally affected by variations in testing conditions such as pH, inoculum size, and the type of test media. nih.gov

The primary quantitative measure of a compound's antimicrobial activity is the Minimal Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. biomerieux.commdpi.com For pradimicin derivatives, MIC values are determined against a wide range of fungal and bacterial species. These studies have demonstrated a broad spectrum of activity. For example, the derivative BMS-181184 showed potent activity against numerous species of Candida, Cryptococcus neoformans, and Aspergillus. nih.gov Another derivative, Pradimicin U, was found to be active against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as having antimalarial and anti-plant pathogenic fungal activities. nih.gov

The data below summarizes the MIC values for various pradimicin derivatives against selected microbes, illustrating their range of biological activity.

CompoundOrganismMIC (µg/mL)
BMS-181184Candida spp.≤8
BMS-181184Cryptococcus neoformans≤8
BMS-181184Aspergillus fumigatus≤8
Pradimicin UBacillus cereus6.25
Pradimicin UStaphylococcus aureus1.56
Pradimicin UAlternaria brassicicola25.0
Pradimicin-IRDStreptococcus agalactiae3.1
Pradimicin-IRDPseudomonas aeruginosa3.1
Pradimicin-IRDStaphylococcus aureus3.1

Time-Kill Kinetics and Synergy Studies In Vitro

Time-kill kinetic studies are crucial in vitro methods used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its fungicidal or fungistatic activity over time. uem.brresearchgate.net Such assays involve exposing a standardized inoculum of a fungal pathogen to various concentrations of the antimicrobial agent, typically multiples of the minimum inhibitory concentration (MIC), and quantifying the viable cell count at predefined time points. page-meeting.org The resulting data, often plotted as the logarithm of colony-forming units per milliliter (CFU/mL) versus time, reveal whether the agent's killing effect is concentration-dependent or time-dependent. researchgate.net For a compound like this compound, time-kill assays would elucidate its dynamic interaction with fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Synergy studies, on the other hand, investigate the combined effect of two or more antimicrobial agents to determine if their interaction is synergistic, additive, indifferent, or antagonistic. mdpi.com A common method for this is the checkerboard microdilution assay, which allows for the testing of multiple concentration combinations of the drugs. The fractional inhibitory concentration index (FICI) is then calculated to quantify the interaction. mdpi.com Synergy is indicated by an FICI of ≤ 0.5, signifying that the combination is more effective than the individual agents.

The rationale for exploring synergistic combinations with this compound stems from the potential to enhance its antifungal efficacy, broaden its spectrum of activity, reduce the required dosages to minimize potential toxicity, and overcome or prevent the development of drug resistance. mdpi.com For instance, combining an agent that targets the fungal cell wall, such as a pradimicin, with one that disrupts the cell membrane, like a polyene, or inhibits ergosterol (B1671047) biosynthesis, like an azole, could lead to a potent synergistic effect. mdpi.com The initial damage to the cell wall by this compound could facilitate the entry of the second agent to its target site, resulting in enhanced fungal cell death. mdpi.com

While specific time-kill kinetics and synergy studies on this compound are not extensively detailed in the available literature, the established methodologies are readily applicable. The findings from such studies would be instrumental in optimizing the potential clinical application of this compound, both as a standalone agent and as part of a combination therapy regimen for invasive fungal infections.

Molecular Biology and Genetic Engineering Techniques

Targeted Gene Deletions and Mutagenesis for Pathway Dissection

The elucidation of the pradimicin biosynthetic pathway has been significantly advanced through the application of targeted gene deletions and mutagenesis techniques. These approaches are fundamental to understanding the function of individual genes within the biosynthetic gene cluster (BGC) and the sequential steps involved in the assembly of the final molecule.

One of the primary methods employed is the generation of pradimicin-nonproducing mutants through mutagenesis of the producing organism, Actinomadura verrucosospora subsp. neohibisca. nih.gov By treating the spores with mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and/or ultraviolet (UV) radiation, a library of mutants can be created. nih.gov These mutants are then screened for their inability to produce pradimicins.

Subsequent cosynthesis experiments, where different nonproducing mutant strains are grown together, can help to classify them into distinct groups based on their ability to restore pradimicin production. nih.gov This technique allows for the identification of mutants that accumulate biosynthetic intermediates and those that can convert intermediates provided by other mutants. nih.gov Through this process, a functional map of the biosynthetic pathway can be constructed, assigning specific enzymatic steps to different genes. For example, analysis of various mutant strains of A. verrucosospora led to the classification of 37 nonproducing mutants into nine distinct classes, which aided in identifying strains that accumulate intermediates and others that produce shunt metabolites. nih.govnih.gov

More precise genetic manipulation is achieved through targeted gene deletion, where a specific gene within the pradimicin BGC is inactivated or removed. This is often accomplished using homologous recombination techniques. The resulting knockout mutant is then analyzed to determine the metabolic consequences of the gene's absence. Fermentation of these mutants and subsequent isolation and structural elucidation of the accumulated metabolites provide direct evidence for the function of the deleted gene. For instance, the isolation of various aglycone analogs from different mutant strains has provided critical insights into the roles of specific tailoring enzymes in the pradimicin biosynthetic pathway. nih.gov

Mutant Strain Accumulated Metabolites Inferred Function of Mutated Gene
JN-21911-O-demethyl-7-methoxypradinone II, 11-O-demethylpradinones I and II, pradinone IInvolved in later stages of pradimicin biosynthesis, potentially glycosylation or final tailoring steps.
JN-4711-O-demethylpradimicinone I, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone IILikely deficient in an enzyme responsible for a specific modification of the aglycone structure.
JN-20711-O-demethyl-6-deoxypradinone I, 11-O-demethylpradimicinone IIPotentially involved in oxidation or methylation reactions on the pradimicin core.
JN-587-hydroxypradimicin A, pradimicinone II, 11-O-demethylpradimicinone IIThe mutated gene may be involved in the regulation of hydroxylation at the C-7 position.

This table is a representation of findings from mutant analysis and the specific metabolites they produce, which helps in dissecting the biosynthetic pathway.

Heterologous Expression Systems for Biosynthesis and Enzyme Characterization

Heterologous expression, the process of expressing genes in a host organism that does not naturally produce the compound of interest, has become a powerful tool for studying the biosynthesis of natural products like pradimicins. mdpi.com This approach offers several advantages, including the ability to overcome challenges associated with the native producer, such as slow growth, low yields, and genetic intractability. frontiersin.org For pradimicin biosynthesis, Streptomyces coelicolor has been successfully utilized as a heterologous host. nih.gov

By introducing the pradimicin biosynthetic gene cluster (BGC) or subsets of genes into a well-characterized host like S. coelicolor, researchers can study the function of individual enzymes in a controlled genetic background. This has been instrumental in characterizing the roles of various tailoring enzymes in the pradimicin pathway. For example, the co-expression of specific cytochrome P450 enzymes in S. coelicolor demonstrated their synergistic action in producing a dihydroxylated pradimicin analog. nih.gov

Furthermore, heterologous expression facilitates combinatorial biosynthesis, an approach where genes from different biosynthetic pathways are combined to generate novel natural product analogs. In the context of pradimicins, the amino acid ligase PdmN, responsible for attaching a D-alanine moiety to the carboxyl group of the aglycone, was characterized through heterologous expression. nih.gov It was found that PdmN exhibits relaxed substrate specificity, accepting different amino acid donors. This property was exploited in combinatorial biosynthesis experiments to generate a series of new pradimicin analogs with modified amino acid side chains. nih.gov

The use of shuttle vectors, such as the pRM5 E. coli/Streptomyces shuttle vector, facilitates the construction of expression plasmids containing the desired biosynthetic genes for introduction into the heterologous host. nih.gov The production of specific intermediates and final products by the engineered S. coelicolor strains can then be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov

Expressed Gene(s) Host Organism Product(s) Significance
pdm BGC subset (e.g., pdmABCDGHKL)Streptomyces coelicolor CH999Benzo[α]naphthacene quinone intermediate G-2AElucidation of the core aglycone biosynthesis.
pdmJ and pdmW (cytochrome P450s)Streptomyces coelicolor CH999Dihydroxylated pradimicin analogDemonstrates synergistic action of tailoring enzymes.
pdmN (amino acid ligase)Streptomyces coelicolor CH999JX137a (pradimicin analog with D-alanine)Characterization of the amino acid ligation step and potential for combinatorial biosynthesis.

This table illustrates how heterologous expression in Streptomyces coelicolor has been used to characterize specific enzymes and generate novel pradimicin analogs.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Development and Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is predicated on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. mdpi.com In the context of this compound and its analogs, QSAR studies can be instrumental in guiding the rational design of new derivatives with improved antifungal potency and selectivity.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., MIC values against a specific fungal pathogen) is compiled. researchgate.net For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, hydrophobic, and topological properties. nih.gov

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like genetic function approximation, are then employed to identify the descriptors that are most highly correlated with the observed biological activity and to build a predictive model. mdpi.com The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. nih.gov

Although specific QSAR studies focused on this compound are not prominently featured in the current literature, the methodology is highly applicable. A QSAR model for pradimicin derivatives could reveal crucial structural features that govern their antifungal activity. For example, it might identify that specific substitutions on the dihydrobenzo[α]naphthacenequinone core or modifications of the amino acid or sugar moieties are critical for optimal interaction with the fungal cell wall mannan. The insights gained from such a model would enable the in silico screening of virtual libraries of novel pradimicin analogs, prioritizing the synthesis of candidates with the highest predicted activity.

Descriptor Type Examples Potential Influence on Pradimicin Activity
Electronic Dipole moment, partial charges, HOMO/LUMO energiesModulating interactions with the calcium ion and the carbohydrate target.
Steric Molecular volume, surface area, specific substituent parameters (e.g., MR, STERIMOL)Determining the fit within the carbohydrate-binding pocket and influencing cell wall penetration.
Hydrophobic LogP, molar refractivityAffecting solubility, membrane permeability, and interactions with hydrophobic patches on the target.
Topological Connectivity indices, shape indicesDescribing the overall size, shape, and branching of the molecule, which can impact binding affinity.

This table provides examples of molecular descriptors that would be relevant in a QSAR study of pradimicin derivatives and their potential influence on antifungal activity.

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as Pradimicin A, and its biological target at an atomic level. nih.gov These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-target complex, which can be used to predict binding sites and guide the design of more potent inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For Pradimicin A, docking studies have been employed to understand its interaction with D-mannose residues, which are key components of fungal cell wall mannans. nii.ac.jp These studies have helped to elucidate the geometry of the ternary complex formed between two pradimicin molecules, a calcium ion, and mannose. nih.gov The results of such simulations can identify the specific amino acid residues or, in this case, carbohydrate hydroxyl groups that are involved in hydrogen bonding, electrostatic, and van der Waals interactions with the pradimicin molecule. nii.ac.jp

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. mpg.de By simulating the movements of atoms in the complex, MD can assess the stability of the docked conformation and reveal conformational changes that may occur upon binding. nih.govtandfonline.com For instance, MD simulations have been used to study the stability of the complex between Pradimicin A and the N-linked glycans of the SARS-CoV-2 spike glycoprotein (B1211001), highlighting the formation of favorable intermolecular hydrogen bonds over the simulation period. tandfonline.com

These computational approaches are not only crucial for understanding the mechanism of action of pradimicins but also for predicting their interactions with other potential targets. By modeling the binding of this compound to various carbohydrate structures, researchers can predict its binding specificity and affinity for different fungal mannans, potentially explaining differences in its activity against various fungal species.

Computational Method Application to Pradimicin A Key Insights
Molecular Docking Prediction of the binding mode of Pradimicin A with D-mannose and viral glycoproteins. nii.ac.jptandfonline.comIdentification of key interacting residues and the geometry of the [Pradimicin₂/Ca²⁺/D-Man₂] complex. nii.ac.jpnih.gov
Molecular Dynamics (MD) Simulation Assessment of the stability of the Pradimicin A-carbohydrate complex over time. mpg.detandfonline.comConfirmation of stable binding and characterization of dynamic conformational changes upon complex formation. tandfonline.com

This table summarizes the application of molecular docking and dynamics simulations in studying the interactions of Pradimicin A with its carbohydrate targets.

Future Research Directions and Unexplored Avenues for Pradimicin a Butylamide

Expanding the Scope of Derivatization for Novel Research Tools and Activity Profiles

The core structure of pradimicin A, a dihydrobenzo[a]naphthacenequinone, offers multiple sites for chemical modification, opening avenues for the creation of novel derivatives with enhanced properties and new functionalities. While initial derivatization efforts have focused on improving water solubility and reducing aggregation, future research could systematically explore a wider range of chemical modifications to generate a diverse library of Pradimicin A butylamide analogues.

One promising direction is the modification of the D-alanine moiety. Studies have shown that the free carboxyl group can be converted to various amides without significantly impairing antifungal activity. This suggests that attaching different functional groups, such as fluorescent tags, biotin (B1667282) labels, or photoaffinity probes, to this position could yield valuable tools for studying the compound's interactions with its biological targets.

Another area for exploration is the C4'-position of the aminosugar. Synthesis of 4'-N-alkyl and 4'-N-acyl derivatives has demonstrated that modifications at this site can be well-tolerated and can improve water solubility. Further derivatization at this position with a broader array of substituents could lead to derivatives with altered binding specificities or novel biological activities. The synthesis of 4'-hydroxy derivatives also presents an opportunity for further chemical manipulation.

A systematic structure-activity relationship (SAR) study based on a wider range of derivatives would be invaluable. By correlating specific structural changes with alterations in antifungal activity, mannose-binding affinity, and other biological effects, researchers can develop a more comprehensive understanding of the pharmacophore of this compound. This knowledge would guide the rational design of next-generation derivatives with optimized properties for specific research applications.

Elucidating Additional or Unconventional Molecular Mechanisms of Action

The primary mechanism of action of pradimicins is well-established and involves the calcium-dependent binding to D-mannose residues on the surface of fungal cells. This interaction disrupts the integrity of the cell membrane, leading to cell death. However, the possibility of additional or unconventional molecular mechanisms remains an intriguing area for future investigation.

Furthermore, the observation of anti-influenza virus activity for Pradimicin A suggests that its carbohydrate-binding properties may have broader implications beyond fungal cell walls. The envelope glycoproteins of many viruses are heavily glycosylated, often with high-mannose type glycans. It is plausible that this compound could interfere with viral entry or other stages of the viral life cycle by binding to these glycans. A detailed investigation into the molecular basis of its antiviral activity could reveal novel mechanisms and expand its potential applications.

The formation of a ternary complex involving pradimicin, D-mannoside, and calcium is a key feature of its primary mechanism. nih.gov A deeper understanding of the stoichiometry and dynamics of this complex formation, as well as the precise conformational changes it induces in the fungal cell membrane, could provide further insights into its mode of action. High-resolution structural biology techniques, such as cryo-electron microscopy, could be instrumental in visualizing these interactions at a molecular level.

Advanced Applications of Pradimicins as Probes in Glycobiology

The specific and calcium-dependent affinity of pradimicins for D-mannose makes them highly promising candidates for development as molecular probes in the field of glycobiology. Glycans play crucial roles in a wide range of biological processes, and tools that can selectively recognize and label specific carbohydrate structures are in high demand.

One of the major hurdles in utilizing pradimicins for glycobiology research has been their tendency to aggregate in aqueous solutions. However, recent derivatization strategies have shown that this issue can be overcome, paving the way for their practical application. For example, the synthesis of water-soluble derivatives opens up the possibility of using these compounds in various biological assays and imaging experiments.

Future research could focus on developing a panel of pradimicin-based probes with different specificities and functionalities. By modifying the core structure, it may be possible to fine-tune the binding affinity and selectivity for different types of mannose-containing glycans. For instance, it would be valuable to develop derivatives that can distinguish between high-mannose, hybrid, and complex N-glycans.

The development of fluorescently labeled this compound derivatives would enable their use in fluorescence microscopy and flow cytometry to visualize the distribution of mannose-containing glycans on the surface of cells and tissues. Such probes could be used to study changes in glycosylation patterns associated with various physiological and pathological conditions, including cancer and infectious diseases. Furthermore, the creation of pradimicin-based affinity chromatography resins could facilitate the purification and enrichment of mannose-containing glycoproteins and glycolipids for downstream analysis.

Exploring New Bioactivities and Susceptible Pathogens in Pre-clinical Models

While the antifungal activity of pradimicins against a range of clinically important fungi is well-documented, there is significant potential for discovering new bioactivities and identifying novel susceptible pathogens. nih.govnih.gov Pre-clinical models provide a valuable platform for exploring these possibilities.

The known antifungal spectrum of pradimicins includes Candida spp., Cryptococcus neoformans, and Aspergillus spp. nih.gov However, a systematic screening of this compound against a broader panel of fungal pathogens, including emerging and drug-resistant strains, could reveal new therapeutic opportunities. In vivo studies in murine models of disseminated candidiasis and aspergillosis have demonstrated the therapeutic potential of pradimicins. nih.gov Future pre-clinical studies could investigate the efficacy of this compound in models of other mycoses.

The antiviral activity of Pradimicin A against human immunodeficiency virus (HIV) highlights the potential for this class of compounds to target other enveloped viruses. mdpi.com The surface of many viruses, such as influenza, Ebola, and coronaviruses, are decorated with glycoproteins that are essential for host cell entry. Pre-clinical studies could evaluate the efficacy of this compound against a range of these viruses, both in vitro and in vivo. The compound's ability to bind to the HIV envelope glycoprotein (B1211001) gp120 suggests a mechanism of action that could be applicable to other viral pathogens. mdpi.com

Beyond its antimicrobial activities, the unique carbohydrate-binding properties of this compound suggest that it may have other pharmacological effects. For example, it could potentially modulate immune responses by interacting with glycosylated proteins on the surface of immune cells. Exploratory studies in pre-clinical models of inflammatory and autoimmune diseases could uncover novel therapeutic applications.

Pathogen Observed Activity of Pradimicins Potential for this compound
Candida albicansPotent in vitro and in vivo activity. nih.govFurther investigation against drug-resistant strains.
Cryptococcus neoformansDemonstrated in vivo therapeutic activity. nih.govEvaluation in models of cryptococcal meningitis.
Aspergillus fumigatusIn vivo efficacy in murine models. nih.govExploration against other Aspergillus species.
Human Immunodeficiency Virus (HIV)Inhibits viral entry by binding to gp120. mdpi.comInvestigation against other enveloped viruses.
Influenza VirusPotent anti-influenza virus activity observed. nih.govElucidation of the mechanism of action.

Strategies for Overcoming Research Challenges, such as Compound Aggregation

A significant challenge in the research and development of pradimicins has been their propensity to form aggregates in aqueous solutions. This aggregation can lead to poor solubility, reduced bioavailability, and difficulties in interpreting experimental results. Overcoming this hurdle is crucial for unlocking the full potential of this compound as a research tool and therapeutic lead.

One of the most effective strategies to address aggregation is chemical derivatization. As mentioned previously, modifications to the core structure can significantly improve water solubility and reduce the tendency to aggregate. The development of a 2-hydroxyethylamide derivative of Pradimicin A, for instance, has been shown to exhibit little aggregation in neutral aqueous media while retaining its mannose-binding specificity. Future research should continue to explore other derivatization strategies to identify compounds with optimal physicochemical properties.

Another approach to mitigate aggregation is the use of formulation strategies. This could involve the use of co-solvents, surfactants, or encapsulating agents such as cyclodextrins or liposomes. These formulation approaches can help to keep the compound in a monomeric state and improve its solubility and stability in aqueous environments. Systematic studies are needed to identify the most effective formulation strategies for this compound.

Biophysical techniques can be employed to characterize the aggregation behavior of this compound and its derivatives. Techniques such as dynamic light scattering, analytical ultracentrifugation, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the size and nature of the aggregates. This information can guide the development of strategies to prevent or reverse aggregation.

Challenge Potential Strategy Rationale
Poor water solubilityChemical derivatizationIntroduction of polar functional groups to enhance hydrophilicity.
Compound aggregationFormulation with excipientsUse of co-solvents or encapsulating agents to prevent self-association.
Inconsistent bioactivityCharacterization of aggregation stateEnsuring that the compound is in its active, non-aggregated form for experiments.
Difficulty in structural studiesNMR spectroscopy in non-aggregating conditionsObtaining high-resolution structural information in a monomeric state.

Investigating Potential Synergistic Effects with Other Agents in Research Models

The investigation of synergistic interactions between this compound and other antimicrobial or therapeutic agents represents a compelling and largely unexplored area of research. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance. Given the unique mechanism of action of this compound, there is a strong rationale for exploring its potential in combination with other drugs.

In the context of antifungal therapy, combining this compound with agents that have different cellular targets could lead to synergistic effects. For example, pairing it with an azole antifungal, which inhibits ergosterol (B1671047) biosynthesis, or an echinocandin, which targets glucan synthesis in the fungal cell wall, could result in a multi-pronged attack on the fungal cell. In vitro checkerboard assays followed by in vivo studies in animal models of fungal infections would be necessary to systematically evaluate these combinations.

Similarly, in the realm of antiviral research, combining this compound with existing antiretroviral drugs could offer a new strategy for treating HIV infections. Since Pradimicin A targets the viral envelope glycoproteins, it could act synergistically with reverse transcriptase inhibitors or protease inhibitors, which target different stages of the viral life cycle. Such combinations could potentially lead to more potent viral suppression and a higher barrier to the development of resistance.

Beyond antimicrobial applications, the potential immunomodulatory effects of this compound could be exploited in combination with other therapies. For instance, in cancer research, its ability to bind to mannose-rich glycans on the surface of tumor cells could potentially be combined with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Future research in this area should involve systematic screening of this compound in combination with a wide range of approved drugs and experimental agents. High-throughput screening platforms could be utilized to identify promising synergistic combinations, which could then be further validated in pre-clinical research models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.